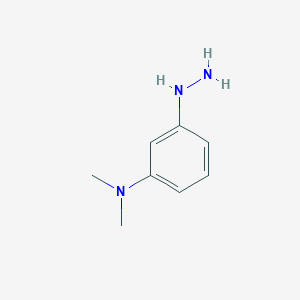

3-hydrazinyl-N,N-dimethylaniline

Description

Contextualization of 3-Hydrazinyl-N,N-dimethylaniline within the Aromatic Hydrazine (B178648) Class

This compound is classified as an aromatic hydrazine. evitachem.com This classification stems from its molecular architecture, which features a hydrazine group (-NHNH₂) directly attached to an aromatic ring system—specifically, a phenyl ring that is also substituted with a dimethylamino group (-N(CH₃)₂). wikipedia.orgevitachem.com Aromatic hydrazines, in general, are characterized as less basic and weaker reducing agents compared to their aliphatic counterparts and typically exhibit poor solubility in water. wikipedia.org The presence of the dimethylamino group on the aniline (B41778) ring, however, influences the electronic properties and reactivity of the molecule. evitachem.com

The compound is a solid or crystalline substance under normal conditions and is soluble in polar solvents. evitachem.com Its structure combines the features of an aromatic amine and a hydrazine, contributing to its reactivity and potential for further chemical modification. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 940924-81-2 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Appearance | Solid or crystalline substance |

| Canonical SMILES | CN(C)C1=CC=CC(=C1)NN |

| InChI Key | JGYOZBKBTNWBSR-UHFFFAOYSA-N |

Data sourced from EvitaChem. evitachem.com

Historical Perspectives on Arylhydrazine Synthesis and Reactivity in Chemical Literature

The study of hydrazine derivatives dates back to the 19th century. The name "hydrazine" was first coined by the German chemist Emil Fischer in 1875 during his work on organic compounds derived from mono-substituted hydrazine. wikipedia.org Fischer's synthesis of phenylhydrazine (B124118), the first arylhydrazine to be discovered, was a landmark achievement. wikipedia.orgwikipedia.org A common historical method for preparing aromatic hydrazines involves the reduction of aromatic diazonium salts. wikipedia.org For instance, phenylhydrazine can be produced by the reduction of benzenediazonium (B1195382) chloride using tin(II) chloride and hydrochloric acid. wikipedia.org

Historically, arylhydrazines like phenylhydrazine and 2,4-dinitrophenylhydrazine (B122626) were invaluable reagents in analytical chemistry. wikipedia.org They were widely used to identify and characterize compounds containing carbonyl groups (aldehydes and ketones) through the formation of well-crystallizing phenylhydrazones or osazones. This reactivity was famously exploited by Fischer to study the structures of carbohydrates. wikipedia.org Early research in the 20th century continued to explore conventional methods for the preparation of various substituted arylhydrazines, laying the groundwork for future synthetic innovations. acs.org

Contemporary Significance and Research Trajectories for Functionalized Anilino-Hydrazines

In modern organic chemistry, functionalized hydrazine derivatives, including anilino-hydrazines, remain highly significant. They are recognized as crucial intermediates in the synthesis of a vast number of biologically active molecules and functional materials. nih.govnih.gov Research has demonstrated that hydrazide-hydrazones, a class of compounds derived from hydrazines, exhibit a wide range of biological properties. nih.gov The N-N linkage is a key structural motif in many pharmaceutical and agricultural agents. nih.gov

Contemporary synthesis methods have evolved significantly. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, enabling the efficient synthesis of aryl hydrazines from aryl halides and hydrazine. nih.gov These modern methods offer broad substrate scope and are industrially relevant for producing intermediates for agrochemicals. nih.gov Research also explores the use of other catalysts, such as copper and nickel, to facilitate the N-arylation of hydrazine derivatives. organic-chemistry.org

The research trajectories for functionalized anilino-hydrazines are diverse. They are investigated as building blocks for complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals. evitachem.com Their reactive nature also makes them candidates for creating novel polymers and materials with specific functional properties. evitachem.comnih.gov For example, functionalized hydrazines are being explored as energetic materials for propulsion applications due to their structural diversity and promising energetic properties. nih.gov The ability to introduce various functional groups onto the aniline or hydrazine moiety allows for the fine-tuning of the molecule's chemical and physical properties, opening avenues for new discoveries in medicinal chemistry and materials science. evitachem.comnih.gov

Table 2: Examples of Bioactive Hydrazine Derivatives

| Compound Name | Application/Significance |

|---|---|

| Isoniazid | A primary medication used in the treatment of tuberculosis. wikipedia.org |

| Hydralazine | A medication used to treat high blood pressure. wikipedia.org |

| Phenelzine | An antidepressant of the monoamine oxidase inhibitor class. wikipedia.org |

| Fluconazole | An antifungal medication synthesized using hydrazine. wikipedia.org |

| Metamitron | A triazinone herbicide. wikipedia.org |

This table lists examples of pharmaceuticals and agrochemicals that contain a hydrazine or hydrazine-derived structure. wikipedia.orgwikipedia.org

Structure

3D Structure

Properties

CAS No. |

940924-81-2 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-hydrazinyl-N,N-dimethylaniline |

InChI |

InChI=1S/C8H13N3/c1-11(2)8-5-3-4-7(6-8)10-9/h3-6,10H,9H2,1-2H3 |

InChI Key |

JGYOZBKBTNWBSR-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC(=C1)NN |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydrazinyl N,n Dimethylaniline and Analogous Structures

Classical Approaches for Hydrazinylation of Aromatic Systems

Traditional methods for introducing a hydrazine (B178648) moiety onto an aromatic ring have been in use for over a century and typically involve multi-step sequences.

Diazotization and Subsequent Reduction Routes

The most established route to arylhydrazines begins with the corresponding aniline (B41778). libretexts.org This method involves two key steps: the conversion of the primary aromatic amine into a diazonium salt, followed by reduction of this intermediate. organic-chemistry.org

The process starts with the diazotization of an aniline derivative, such as N,N-dimethyl-m-phenylenediamine (the precursor to 3-hydrazinyl-N,N-dimethylaniline), using nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–10 °C) to prevent the unstable diazonium salt from decomposing. libretexts.orgyoutube.com

Once the diazonium salt is formed, it is reduced to the target arylhydrazine. libretexts.org Various reducing agents can be employed for this transformation. A common method involves the use of sodium sulfite (B76179) or sodium bisulfite in a basic solution, which reduces the diazonium group to a hydrazine. libretexts.orggoogle.com Another effective reducing agent is stannous chloride (tin(II) chloride) in an acidic medium. libretexts.org These classical methods, while reliable, often generate significant salt waste and can involve hazardous intermediates. nih.gov

Table 1: Classical Reduction of Aryl Diazonium Salts

| Starting Aniline | Diazotization Reagents | Reducing Agent | Typical Product |

|---|---|---|---|

| Aniline | NaNO₂, HCl | SnCl₂ or Na₂SO₃ | Phenylhydrazine (B124118) |

| p-Toluidine | NaNO₂, H₂SO₄ | Na₂SO₃ | p-Tolylhydrazine |

| N,N-Dimethyl-m-phenylenediamine | NaNO₂, HCl | SnCl₂ | This compound |

Nucleophilic Aromatic Substitution with Hydrazine

Nucleophilic aromatic substitution (SNAr) offers a more direct approach to arylhydrazine synthesis, where a leaving group on the aromatic ring is displaced by hydrazine. libretexts.org This reaction is generally effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group (typically a halide). libretexts.orgtib.eu These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

For a substrate like 3-chloro-N,N-dimethylaniline, the N,N-dimethylamino group is electron-donating, which deactivates the ring toward nucleophilic attack, making the SNAr reaction with hydrazine challenging under standard conditions. However, studies on similar systems, like 4-chloroquinazoline, show that reactions with hydrazine can proceed, although the nucleophilicity of hydrazine can be lower than that of other amines in certain contexts. nih.govfrontiersin.org The reaction often requires forcing conditions, such as high temperatures and pressures, and the use of hydrazine hydrate (B1144303) as the nucleophile.

Modern Catalytic Strategies for Arylhydrazine Synthesis

To overcome the limitations of classical methods, significant research has focused on developing catalytic C–N bond-forming reactions. These modern strategies offer milder conditions, broader substrate scope, and improved efficiency.

Metal-Catalyzed Amination and Hydrazination Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines and their derivatives, including arylhydrazines. wikipedia.orglibretexts.orgjk-sci.com These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with a nitrogen nucleophile. jk-sci.comorganic-chemistry.org

For the synthesis of arylhydrazines, a protected form of hydrazine, such as benzophenone (B1666685) hydrazone or tert-butyl carbazate, is often used as the nucleophile to prevent side reactions like the formation of diarylhydrazines. wikipedia.orgresearchgate.net After the coupling reaction, the protecting group is removed to yield the final arylhydrazine. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like Xantphos and Josiphos-type ligands showing high efficacy. nih.govjk-sci.com

Copper-catalyzed N-arylation reactions also provide a valuable, lower-cost alternative to palladium. researchgate.netresearchgate.net These methods can couple aryl halides with hydrazine hydrate directly, sometimes using water or polyethylene (B3416737) glycol (PEG) as the solvent, aligning with green chemistry principles. researchgate.net

Table 2: Examples of Metal-Catalyzed Arylhydrazine Synthesis

| Aryl Halide | Hydrazine Source | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| Aryl Bromides/Chlorides | Hydrazine | Pd / CyPF-tBu | KOH | High |

| Aryl Halides | tert-Butyl Carbazate | Ni / Photoredox | Organic Amine | High |

| Aryl Iodides/Bromides | Hydrazine Hydrate | CuI / Ligand | Inorganic Base | Good-Excellent |

| Aryl Chlorides | Ammonia (B1221849) | Pd / Josiphos Ligand | Hydroxide | High |

Data compiled from various sources. nih.govresearchgate.netresearchgate.net

Photocatalytic and Electrocatalytic Methodologies

In recent years, photocatalytic and electrocatalytic methods have emerged as powerful and sustainable tools for organic synthesis. These techniques utilize light energy or electricity to drive chemical transformations under mild conditions.

Photocatalytic C–N couplings, often employing a combination of a nickel catalyst and a photoredox catalyst (like an iridium complex), can effectively synthesize arylhydrazines from aryl halides and protected hydrazines. researchgate.netrsc.org These reactions proceed through radical pathways and exhibit excellent functional group tolerance. researchgate.net Other approaches use visible-light-driven catalysis with polyoxometalates or organic dyes to achieve similar transformations, avoiding the need for noble metals. rsc.org

Electrochemical methods offer another green alternative. Strategies include the electrochemical dehydrogenation of substituted hydrazines to form azo compounds or the oxidative coupling of ammonia surrogates to generate hydrazine itself. nih.govrsc.org While direct electrochemical synthesis of substituted arylhydrazines is a developing area, the principles of generating aryl radicals or activating N-H bonds electrochemically hold promise for future synthetic applications. acs.org

Chemo- and Regioselective Synthesis of Substituted Hydrazinyl Anilines

Achieving selectivity is a critical challenge in the synthesis of complex molecules like this compound, where multiple reactive sites exist.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In catalytic hydrazination, a major challenge is preventing the double arylation of hydrazine to form a symmetric 1,2-diarylhydrazine. This is often controlled by using a protected hydrazine or by carefully tuning the catalyst, ligand, and reaction conditions to favor mono-arylation. nih.gov For instance, specific palladium-ligand complexes have been shown to exhibit high selectivity for the desired mono-arylhydrazine product. nih.gov

Regioselectivity concerns the position at which the reaction occurs. Synthesizing the 3-hydrazinyl (meta) isomer of N,N-dimethylaniline is a specific challenge.

The diazotization-reduction route provides inherent regiocontrol, as the synthesis starts from N,N-dimethyl-m-phenylenediamine, where the amine group is already at the desired position 3.

In catalytic coupling or SNAr reactions, the starting material would be a 1,3-disubstituted benzene (B151609), such as 3-chloro-N,N-dimethylaniline or 3-bromo-N,N-dimethylaniline. The directing effects of the substituents on the ring determine the outcome. The N,N-dimethylamino group is a strong ortho-, para-director for electrophilic substitution but has a less predictable influence on nucleophilic or metal-catalyzed reactions. The regioselectivity in these cases is dictated by the specific mechanism of the catalytic cycle or substitution pathway. researchgate.netnih.govresearchgate.net

Recent advances in catalyst design and methodology are continuously improving the ability to control both chemo- and regioselectivity, enabling the precise and efficient synthesis of complex substituted hydrazinyl anilines. beilstein-journals.orgnih.gov

Optimization and Scale-Up Considerations for Laboratory Synthesis

The successful transition of a synthetic route for this compound and its analogs from a laboratory setting to a larger scale necessitates a thorough examination of various process parameters to ensure safety, efficiency, and reproducibility. Key considerations revolve around reaction conditions, choice of reagents, and the implementation of modern process technologies like continuous flow chemistry.

A common synthetic pathway to phenylhydrazines involves the diazotization of an aromatic amine followed by reduction. orgsyn.orggoogle.com For this compound, this would typically start with 3-amino-N,N-dimethylaniline. The optimization and scale-up of this process present several challenges and opportunities for improvement.

One of the primary concerns during the scale-up of diazotization reactions is the inherent instability of the diazonium salt intermediate. nih.gov These compounds can be explosive, and their accumulation in a large batch reactor is a significant safety hazard. nih.gov Maintaining a low temperature, typically below 5°C, is crucial for controlling the reaction and minimizing the decomposition of the diazonium species. nih.gov However, effective heat management can be difficult to achieve in large vessels. nih.gov

Furthermore, the reaction conditions optimized at the lab scale may not directly translate to a larger production environment. For instance, changes in mixing efficiency and heat transfer can lead to the formation of different impurity profiles. nih.gov One common side reaction is the coupling of the diazonium salt with the starting aniline, a phenomenon that can become more prevalent under non-acidic conditions or with inadequate mixing on a larger scale. nih.gov

To address the safety and efficiency challenges associated with traditional batch processing of phenylhydrazine synthesis, continuous flow chemistry has emerged as a promising alternative. patsnap.comjustia.com This approach avoids the accumulation of large quantities of hazardous intermediates by carrying out the reaction in a continuous stream within a microreactor or a tube reactor. nih.govpatsnap.comjustia.com The key advantages of continuous flow include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to integrate multiple reaction steps (diazotization, reduction, and acidolysis) into a single, seamless process. patsnap.comjustia.com This integration can significantly reduce reaction times, from hours in a batch process to minutes in a continuous flow setup, leading to increased productivity and potentially higher purity and yields. patsnap.com

The choice of reagents also plays a critical role in the optimization and safety of the synthesis. While sodium nitrite is a common diazotizing agent, safer alternatives like tert-butyl nitrite (TBN) are available. orgsyn.orgresearchgate.net TBN is a non-explosive and stable reagent that can often be used at higher temperatures, offering more operational flexibility and an improved safety profile, especially for larger-scale production. researchgate.net For the reduction step, various reducing agents can be employed, including sodium sulfite, stannous chloride, and catalytic hydrogenation. orgsyn.orggoogle.com The selection of the reducing agent and the solvent system can significantly impact the reaction's efficiency, cost, and environmental footprint. For instance, a method for synthesizing substituted phenylhydrazines using a catalytic hydrogenation system or formic acid/formates is reported to be suitable for industrial scale-up due to high yields, low cost, and simpler work-up procedures. google.com

The optimization of reaction parameters is a critical aspect of developing a robust and scalable synthesis. Key parameters to consider include:

Temperature: As mentioned, precise temperature control is vital for the stability of the diazonium salt. nih.gov The optimal temperature for both the diazotization and reduction steps needs to be determined to maximize yield and minimize by-product formation. google.comgoogle.com

pH: The pH of the reaction medium is crucial, particularly during the diazotization and the subsequent reduction. For example, a patent for the preparation of 3,4-dimethyl phenylhydrazine specifies a pH range of 7-9 for the reduction step using sodium metabisulfite. google.com

Solvent: The choice of solvent can influence reaction rates, solubility of reagents and intermediates, and ease of product isolation. Solvents ranging from polar (e.g., water, methanol, ethanol) to non-polar may be used, and their selection should also consider factors like cost and environmental impact. google.comgoogle.com

Reaction Time: Optimizing the reaction time for each step is essential to ensure complete conversion while avoiding the degradation of the product or the formation of impurities. Continuous flow processes offer a significant advantage here by providing precise control over residence time. patsnap.com

The table below summarizes key considerations for the optimization and scale-up of the synthesis of this compound and its analogs.

| Parameter | Laboratory Scale Consideration | Scale-Up Challenge | Optimization/Scale-Up Solution |

| Reaction Type | Typically batch processing. orgsyn.org | Accumulation of hazardous intermediates (diazonium salts), poor heat transfer. nih.gov | Implement continuous flow processing for improved safety and efficiency. nih.govpatsnap.comjustia.com |

| Temperature | Easily controlled with ice baths. google.com | Difficult to maintain uniform low temperatures in large reactors. nih.gov | Use of continuous flow reactors with high surface-area-to-volume ratios for better heat exchange. patsnap.com |

| Reagents | Sodium nitrite is commonly used for diazotization. orgsyn.orggoogle.com | Handling large quantities of potentially hazardous reagents. | Use of safer reagents like tert-butyl nitrite. researchgate.net |

| Impurity Profile | May have a well-defined impurity profile. | Changes in reaction conditions can lead to new and increased levels of impurities. nih.gov | Re-optimization of reaction parameters at scale; use of continuous flow to minimize side reactions. nih.govpatsnap.com |

| Work-up | Simple extraction and purification methods. | Handling large volumes of solvents and materials; purification can be more complex. | Development of efficient extraction and crystallization procedures suitable for large quantities. derpharmachemica.com |

Chemical Reactivity and Mechanistic Investigations of 3 Hydrazinyl N,n Dimethylaniline

Fundamental Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons.

Condensation Reactions with Aldehydes and Ketones

A hallmark reaction of hydrazines is their condensation with carbonyl compounds to form hydrazones. In the case of 3-hydrazinyl-N,N-dimethylaniline, the terminal nitrogen atom (β-nitrogen) of the hydrazine moiety acts as the primary nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to yield the corresponding N-(3-(dimethylamino)phenyl)hydrazone. uni.eduvedantu.com This reaction is typically acid-catalyzed, which serves to activate the carbonyl group toward nucleophilic attack.

The general mechanism for this reaction is as follows:

Protonation of the carbonyl oxygen by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the nitrogen to the oxygen atom.

Elimination of a water molecule to form a protonated hydrazone.

Deprotonation to yield the final hydrazone product.

The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further transformations.

Table 1: Representative Condensation Reactions of this compound

| Carbonyl Compound | Product |

| Benzaldehyde | N'-(phenylmethylene)-3-(dimethylamino)phenylhydrazine |

| Acetone | N'-(propan-2-ylidene)-3-(dimethylamino)phenylhydrazine |

| Cyclohexanone | N'-(cyclohexylidene)-3-(dimethylamino)phenylhydrazine |

Note: This table is illustrative of expected products based on the general reactivity of substituted phenylhydrazines.

Cyclization Reactions Leading to Heterocyclic Systems

The hydrazones formed from the condensation of this compound with carbonyl compounds are valuable precursors for the synthesis of various nitrogen-containing heterocyclic systems.

One of the most significant cyclization reactions is the Fischer indole (B1671886) synthesis . thermofisher.comwikipedia.orgalfa-chemistry.com When the hydrazone derived from a suitable ketone or aldehyde is treated with a Brønsted or Lewis acid catalyst, it can undergo a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form a substituted indole. byjus.commdpi.com The N,N-dimethylamino group at the 3-position of the phenyl ring would be retained in the final indole product, yielding a 5-(dimethylamino)-substituted indole. The regioselectivity of the cyclization with unsymmetrical ketones can be influenced by the reaction conditions and the steric and electronic nature of the substituents. thermofisher.com

Another important class of heterocyclic compounds that can be synthesized are pyrazolones . The reaction of this compound with β-ketoesters, such as ethyl acetoacetate, leads to the formation of pyrazolone derivatives. orientjchem.orgresearchgate.netnih.gov The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization with the elimination of ethanol.

Table 2: Examples of Heterocyclic Systems Derived from this compound

| Reactant(s) | Heterocyclic Product | Reaction Type |

| Acetone, Acid Catalyst | 2,3-Dimethyl-5-(dimethylamino)-1H-indole | Fischer Indole Synthesis |

| Ethyl Acetoacetate | 5-Methyl-2-(3-(dimethylamino)phenyl)-2,4-dihydro-3H-pyrazol-3-one | Pyrazolone Synthesis |

| 1,3-Diketone | Substituted Pyrazole (B372694) | Cyclocondensation |

Note: This table illustrates potential synthetic outcomes based on established reactions of phenylhydrazines.

Electrophilic and Nucleophilic Substitution on the Hydrazine Nitrogen Atoms

The two nitrogen atoms of the hydrazine moiety in this compound exhibit different reactivities. The terminal NH2 group (β-nitrogen) is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the aromatic ring (α-nitrogen).

Electrophilic Substitution: Acylation and alkylation reactions typically occur at the more nucleophilic β-nitrogen. For instance, treatment with an acyl chloride or an alkyl halide would predominantly yield the corresponding β-substituted derivative.

Nucleophilic Substitution: While less common, the hydrazine moiety can participate in nucleophilic substitution reactions where it acts as the nucleophile. researchgate.net The nucleophilicity of the hydrazine is enhanced by the electron-donating N,N-dimethylaniline group. Studies on substituted phenylhydrazines have shown that their nucleophilic reactivity can be correlated with their basicity. researchgate.net

Influence of the N,N-Dimethylaniline Substituent on Reactivity

The N,N-dimethylaniline substituent at the meta-position significantly modulates the reactivity of the hydrazine group through both electronic and steric effects.

Electronic Effects and Resonance Contributions

The resonance structures of N,N-dimethylaniline show the delocalization of the nitrogen lone pair into the aromatic system, leading to a partial negative charge at the ortho and para carbons. This inductive and resonance donation of electron density makes the entire molecule more electron-rich, thereby increasing the basicity and nucleophilicity of the hydrazine group compared to unsubstituted phenylhydrazine (B124118).

The increased electron density on the α-nitrogen of the hydrazine can also influence the subsequent steps in reactions like the Fischer indole synthesis, potentially affecting the rate of the key rsc.orgrsc.org-sigmatropic rearrangement.

Steric Hindrance and Conformational Preferences in Reactions

In cyclization reactions, the conformational preferences of the intermediate hydrazones could be subtly influenced by the presence of the N,N-dimethylamino group, which might affect the stereochemical outcome or the regioselectivity of the reaction. However, in most typical reactions of the hydrazine group, the electronic effects of the N,N-dimethylaniline substituent are expected to be the dominant factor influencing reactivity.

Oxidative and Reductive Transformations of Aromatic Hydrazines

The hydrazinyl moiety is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidative Transformations:

The oxidation of aromatic hydrazines is a well-established method for the formation of various nitrogen-containing compounds. The initial step in the oxidation of a monosubstituted hydrazine like phenylhydrazine often involves the formation of a phenyldiazene intermediate. This intermediate is highly reactive and can undergo further transformations. For instance, the oxidation of phenylhydrazine can be initiated by metal cations or oxyhemoglobin. The process is often autocatalytic and can involve superoxide radicals as both a product and a chain propagator nih.gov.

In the context of this compound, the electron-donating N,N-dimethylamino group would be expected to facilitate the oxidation of the hydrazinyl group. Common oxidizing agents for aromatic hydrazines include mercury(II) oxide, manganese salts, and lead tetraacetate. More contemporary and milder methods, such as the use of a Cu(I) catalyst with di-tert-butyldiaziridinone as the oxidant, have been developed for the oxidative coupling of anilines to form azo compounds and hydrazines nih.gov. While this method is demonstrated for anilines, the principles of oxidative coupling are relevant to the potential intermolecular reactions of this compound.

A plausible oxidative transformation of this compound could lead to the formation of a diazene, which could then undergo further reactions such as cyclization or coupling. The presence of the N,N-dimethylamino group could also lead to intramolecular reactions. For example, electrochemical oxidation of N,N-dimethylaniline derivatives is known to result in tail-to-tail coupling to form N,N,N',N'-tetramethylbenzidine researchgate.net. A similar radical-mediated process could occur with this compound, potentially leading to dimerization or polymerization.

Reductive Transformations:

The reduction of the hydrazinyl group typically involves the cleavage of the N-N bond to yield the corresponding amine. This reductive cleavage can be achieved using various reagents, including zinc in acetic acid, aluminum amalgam, sodium in liquid ammonia, and Raney nickel rsc.org. For this compound, this would result in the formation of 3-amino-N,N-dimethylaniline.

Another important reductive transformation is the Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene group via a hydrazone intermediate. While this reaction does not directly involve the hydrazinyl group of this compound, it highlights a key reactivity pattern of hydrazines in the presence of carbonyl compounds and a strong base researchgate.net.

The N,N-dimethylamino group is generally stable under many reductive conditions. However, certain reagents can effect its transformation. For instance, N,N-dimethylaniline can be reduced using borane complexes, such as N,N-dimethylaniline borane (DMANB), under microwave irradiation to achieve the reduction of various functional groups, although the N,N-dimethylaniline moiety itself is typically stable researchgate.net.

Below is a table summarizing potential oxidative and reductive transformations of the functional groups present in this compound, based on the reactivity of related aromatic hydrazines and anilines.

| Transformation | Functional Group | Reagent/Condition | Potential Product(s) |

| Oxidation | Hydrazinyl | HgO, MnO2, Pb(OAc)4 | Diazene, Azo compounds, Coupling products |

| N,N-dimethylamino | Benzoyl peroxide | N-demethylation, Tetramethylbenzidine derivatives | |

| Aromatic Ring | Electrochemical oxidation | Dimerization, Polymerization | |

| Reduction | Hydrazinyl | Zn/AcOH, Na/NH3, Raney Ni | 3-amino-N,N-dimethylaniline |

| N,N-dimethylamino | Generally stable | - |

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the transformations of aromatic hydrazines and anilines is crucial for predicting and controlling the reactivity of this compound. Kinetic and spectroscopic studies have provided significant insights into these reaction pathways.

Kinetic Studies:

Kinetic studies on the oxidation of N,N-dimethylaniline and its derivatives have revealed complex mechanisms. For example, the reaction of N,N-dimethylaniline with benzoyl peroxide exhibits complex kinetics, suggesting the involvement of multiple steps and intermediates, including the formation of a Würster salt of tetramethylbenzidine cdnsciencepub.com. The rate of oxidation is sensitive to the electronic properties of substituents on the aromatic ring. In the periodate oxidation of N,N-dimethylaniline, the reaction was found to be second order, being first order in both the aniline (B41778) and the oxidant. The rate is also dependent on the pH of the medium researchgate.net.

For phenylhydrazine oxidation, kinetic studies have shown that the reaction can be autocatalytic, with a lag phase that can be eliminated by the addition of the benzenediazonium (B1195382) ion, indicating its role as a reactive intermediate nih.gov. The rate of oxidation of substituted phenylhydrazines by thallium(III) is influenced by the formation of a complex between the oxidant and the hydrazine .

The presence of the electron-donating N,N-dimethylamino group in this compound would likely accelerate the rate of electrophilic attack on the aromatic ring and also influence the rate of oxidation of the hydrazinyl group. Kinetic studies on appropriately substituted model compounds would be necessary to quantify these effects.

Spectroscopic Studies:

Spectroscopic techniques are indispensable for identifying intermediates and final products in the reactions of aromatic hydrazines and anilines.

UV-Vis Spectroscopy: This technique is often used to monitor the progress of reactions involving colored species. For example, the oxidation of phenylhydrazine can be followed by monitoring the increase in absorbance at specific wavelengths corresponding to intermediates and products nih.gov. Charge-transfer complexes between anilines and acceptors like iodine can also be characterized by their distinct UV-Vis absorption bands daneshyari.com.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. In the context of this compound, the N-H stretching vibrations of the hydrazinyl group and the C-N stretching of the N,N-dimethylamino group would be key diagnostic peaks. The formation of products can be monitored by the appearance or disappearance of characteristic bands, such as the C=N stretch in hydrazones researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structure elucidation. For this compound, the chemical shifts of the aromatic protons would be indicative of the electron distribution in the ring. The protons of the methyl groups and the hydrazinyl group would also have characteristic signals. NMR can be used to identify reaction products and, in some cases, to detect transient intermediates. For instance, ¹H NMR has been used to deduce the reaction intermediates in the oxidative coupling of aniline derivatives researchgate.net.

The following table provides a summary of key mechanistic insights and spectroscopic data for reactions of compounds related to this compound.

| Reaction Type | Key Mechanistic Feature | Spectroscopic Evidence |

| Oxidation of N,N-dimethylaniline | Formation of radical cations, Dimerization | UV-Vis of Würster's salt, NMR of products |

| Oxidation of Phenylhydrazine | Autocatalysis, Diazene intermediate | UV-Vis monitoring of reaction progress |

| Reductive cleavage of Hydrazines | N-N bond scission | NMR and MS of resulting amines |

Derivatization Chemistry and Applications in Functional Materials Research

Synthesis of Novel Hydrazone and Azine Derivatives from 3-Hydrazinyl-N,N-dimethylaniline

The hydrazine (B178648) moiety in this compound is a key functional group that readily undergoes condensation reactions with carbonyl compounds. This reactivity is harnessed to synthesize a diverse range of hydrazone and azine derivatives, which are valuable intermediates and final products in various chemical and material science applications.

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a well-established and efficient chemical transformation. mdpi.comminarjournal.com In the case of this compound, the condensation with various carbonyl compounds introduces significant structural diversity. The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. nih.gov

The synthesis of hydrazones often involves reacting the hydrazine or its derivatives with carbonyl compounds in a suitable solvent, sometimes with acid catalysis. minarjournal.comresearchgate.net Green chemistry approaches, such as microwave irradiation and solvent-free conditions, have also been successfully employed for the synthesis of hydrazone derivatives, offering advantages like shorter reaction times and higher yields. minarjournal.com

The resulting hydrazones can be further modified or utilized in subsequent reactions to create more complex molecular architectures. The nature of the carbonyl compound used in the initial condensation step plays a crucial role in determining the final properties of the derivative. Aromatic, aliphatic, and heterocyclic aldehydes and ketones can all be employed, leading to a wide array of hydrazones with different electronic and steric properties.

Table 1: Examples of Hydrazone Synthesis from Hydrazine Derivatives and Carbonyl Compounds This table is for illustrative purposes and does not represent specific reactions of this compound as direct data was not found in the search results.

| Hydrazine Derivative | Carbonyl Compound | Product Type | Potential Applications | Reference |

|---|---|---|---|---|

| Phenylhydrazine (B124118) | Substituted Benzaldehydes | Phenylhydrazones | MAO Inhibitors | nih.gov |

| Cyanoacetyl Hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone | Antitumor Agents | mdpi.com |

| Hydrazine Hydrate (B1144303) | Aromatic Aldehydes/Ketones | Azines | Photoluminescent Materials | researchgate.net |

The bifunctional nature of this compound, possessing both a reactive hydrazine group and an aromatic ring amenable to further functionalization, makes it a potential monomer for the synthesis of imine-based polymeric architectures. The formation of the imine (or azomethine) linkage through the reaction of the hydrazine with dicarbonyl compounds can lead to the formation of linear or cross-linked polymers.

The properties of these polymers can be tuned by carefully selecting the dicarbonyl comonomer. For instance, using aromatic dialdehydes could lead to conjugated polymers with interesting optoelectronic properties. The dimethylamino group on the aniline (B41778) ring can also influence the polymer's properties by affecting its solubility, electronic characteristics, and ability to coordinate with metal ions.

Utilization as a Precursor for Nitrogen-Containing Heterocycles

The hydrazine functionality of this compound is a powerful tool for the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds. youtube.com This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. youtube.com this compound can, in principle, serve as the arylhydrazine component in this reaction, leading to the formation of 5- or 7-dimethylamino-substituted indoles, depending on the regioselectivity of the cyclization. Various synthetic methods for indoles have been developed, including those utilizing palladium or other transition metal catalysts. researchgate.netyoutube.com

Pyrazole (B372694) Synthesis: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govmdpi.comresearchgate.net By reacting this compound with various 1,3-dicarbonyls, a range of substituted pyrazoles bearing the N,N-dimethylaniline moiety can be synthesized. Microwave-assisted synthesis has been shown to be an effective method for the direct N-heterocyclization of hydrazines to form pyrazoles. nih.govsemanticscholar.org

Pyridazine (B1198779) Synthesis: Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. liberty.edu The synthesis of pyridazines can be achieved through various methods, including the reaction of hydrazines with α,β-unsaturated carbonyl compounds or 1,4-dicarbonyl compounds. organic-chemistry.orgchemicalbook.com For example, the reaction of a hydrazine with a β,γ-unsaturated hydrazone can lead to the formation of 1,6-dihydropyridazines, which can then be oxidized to pyridazines. organic-chemistry.org this compound can be utilized as the hydrazine source in these reactions to generate pyridazine derivatives.

The derivatization of this compound to form heterocyclic structures can be extended to the synthesis of fused polycyclic aromatic systems. By choosing appropriate reaction partners and conditions, the initially formed heterocyclic ring can be annulated with additional aromatic rings. For instance, a pyrazole or pyridazine ring formed from this compound could be further elaborated through cyclization reactions to create more complex, fused systems. Palladium-catalyzed annulation reactions are a powerful tool for the construction of polycyclic aromatic hydrocarbons from smaller aromatic fragments. rsc.org

Role in the Design and Construction of Advanced Organic Materials

The derivatives of this compound, particularly the hydrazones, azines, and heterocyclic compounds, have potential applications in the design and construction of advanced organic materials. The presence of the N,N-dimethylaniline group, a well-known electron-donating moiety, coupled with the diverse structures that can be generated, opens up possibilities for creating materials with specific electronic, optical, and chemical properties.

For example, the incorporation of the 3-(N,N-dimethylanilino)phenyl group into conjugated systems can influence their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning their absorption and emission characteristics. This makes them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The nitrogen atoms in the hydrazone, azine, and heterocyclic derivatives can also act as coordination sites for metal ions, leading to the formation of metallo-organic frameworks (MOFs) or coordination polymers with catalytic or sensing capabilities.

Ligands for Coordination Chemistry and Supramolecular Assemblies

The hydrazine group in this compound offers a rich coordination chemistry, acting as a versatile ligand for the construction of metal-organic frameworks (MOFs) and supramolecular assemblies. The lone pair of electrons on each nitrogen atom of the hydrazine moiety allows it to coordinate to metal centers in various modes, including monodentate, bidentate-bridging, and chelating fashions. This versatility enables the formation of diverse network topologies, from simple dinuclear complexes to extended one-, two-, and three-dimensional coordination polymers.

The presence of the N,N-dimethylamino group further influences the electronic properties of the ligand, enhancing its electron-donating capacity and potentially modulating the redox and photophysical properties of the resulting metal complexes. The interplay between the coordinating hydrazine group and the non-coordinating but electronically active dimethylamino substituent can lead to the formation of multifunctional materials with interesting magnetic, optical, or catalytic properties.

Table 1: Potential Coordination Modes of this compound in Metal Complexes

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | Coordination through the terminal nitrogen atom of the hydrazine group. | Formation of simple metal complexes or termination of polymer chains. |

| Bidentate-Bridging | The two nitrogen atoms of the hydrazine group bridge two different metal centers. | Formation of 1D, 2D, or 3D coordination polymers. |

| Bidentate-Chelating | Both nitrogen atoms of the hydrazine group coordinate to the same metal center, forming a five-membered ring. | Formation of stable mononuclear or polynuclear complexes. |

The synthesis of coordination polymers with this compound as a ligand would typically involve solvothermal or hydrothermal reactions between a metal salt and the ligand in a suitable solvent. The choice of metal ion, counter-anion, and reaction conditions can significantly influence the final structure and properties of the resulting material. For instance, the use of metal ions with different coordination geometries (e.g., tetrahedral, square planar, octahedral) can lead to distinct network architectures.

Building Blocks for Fluorescent Probes and Dyes (Focus on synthetic methodology and photophysical properties in materials, not biological application)

The inherent electronic structure of this compound makes it a promising precursor for the synthesis of novel fluorescent probes and dyes. The combination of the electron-donating N,N-dimethylamino group and the reactive hydrazine functionality allows for the construction of donor-π-acceptor (D-π-A) type chromophores.

The synthetic methodology to transform this compound into fluorescent dyes typically involves condensation reactions of the hydrazine moiety with various aldehydes or ketones containing electron-withdrawing groups. This approach leads to the formation of a π-conjugated system where the dimethylamino group acts as the electron donor and the newly formed functionality serves as the electron acceptor. The extent of the π-conjugation and the strength of the donor and acceptor groups are key factors that determine the photophysical properties of the resulting dye, including its absorption and emission wavelengths, quantum yield, and Stokes shift.

For example, condensation with an aromatic aldehyde bearing a nitro or cyano group could lead to a push-pull system with significant intramolecular charge transfer (ICT) character. Such dyes are often sensitive to the polarity of their environment, exhibiting solvatochromic behavior, which can be exploited in materials for sensing applications.

Table 2: Hypothetical Photophysical Properties of Dyes Derived from this compound

| Acceptor Moiety | Expected Absorption Max (λ_abs) | Expected Emission Max (λ_em) | Potential Application in Materials |

| 4-Nitrobenzaldehyde | ~400-450 nm | ~500-550 nm | Solid-state lighting, optical data storage |

| 4-Cyanobenzaldehyde | ~380-430 nm | ~480-530 nm | Fluorescent polymers, security inks |

| 2,4-Dinitrobenzaldehyde | ~450-500 nm | ~550-600 nm | Non-linear optical materials |

The photophysical properties of these hypothetical dyes can be further tuned by modifying the substitution pattern on the aromatic rings or by extending the π-conjugated system. The introduction of different functional groups can influence the excited state dynamics and enhance the fluorescence quantum yield.

Components in Organic Semiconductors and Charge-Transfer Materials (Purely theoretical/synthetic design aspects)

From a theoretical and synthetic design perspective, this compound can be envisioned as a valuable building block for organic semiconductors and charge-transfer (CT) materials. The electron-rich nature of the N,N-dimethylaniline core suggests its potential as a p-type (hole-transporting) component in organic electronic devices.

The design of such materials would involve the incorporation of the this compound unit into larger conjugated structures. The hydrazine functionality provides a convenient handle for derivatization, allowing for the connection to other aromatic or heteroaromatic systems. For instance, reaction with diketones could lead to the formation of extended π-conjugated molecules with a donor-acceptor-donor (D-A-D) architecture, a common design motif for organic semiconductors.

In the context of charge-transfer materials, this compound can act as an electron donor in combination with a suitable electron acceptor molecule. The formation of a CT complex arises from the interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. The energy of the CT transition is a key parameter that can be tuned by modifying the electronic properties of both the donor and the acceptor.

Theoretical calculations, such as density functional theory (DFT), can be employed to predict the electronic properties of materials derived from this compound. These calculations can provide insights into the HOMO and LUMO energy levels, the ionization potential, and the electron affinity, which are crucial parameters for assessing the potential performance of a material in an organic electronic device.

Table 3: Theoretical Design Parameters for Organic Semiconductors based on this compound Derivatives

| Derivative Structure | Design Strategy | Predicted HOMO Level | Predicted LUMO Level | Potential Application |

| D-A-D with Thiophene Acceptor | Polymerization via hydrazine linkage | High-lying HOMO | Low-lying LUMO | Organic Field-Effect Transistors (OFETs) |

| Co-crystal with TCNQ | Formation of a charge-transfer complex | - | - | Organic Conductors |

| Polymer with Fluorene units | Alternating copolymer structure | Tunable HOMO/LUMO gap | Tunable HOMO/LUMO gap | Organic Photovoltaics (OPVs) |

While experimental realization of these materials is yet to be reported, the theoretical considerations and synthetic possibilities highlight the potential of this compound as a versatile component in the future design and development of novel organic electronic materials.

Theoretical and Computational Studies of 3 Hydrazinyl N,n Dimethylaniline

Electronic Structure and Molecular Conformation Analysis

The arrangement of electrons and the three-dimensional shape of 3-hydrazinyl-N,N-dimethylaniline are fundamental to its chemical behavior. Computational methods provide powerful tools to investigate these characteristics at the atomic level.

Density Functional Theory (DFT) Investigations of Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic ground state and optimized geometry of molecules. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters. sphinxsai.com These calculations solve for the electron density to find the lowest energy arrangement of the atoms.

The primary geometric parameters of interest include bond lengths, bond angles, and dihedral angles. The presence of the electron-donating N,N-dimethylamino group and the hydrazinyl group at the meta-position of the phenyl ring influences the aromatic system's geometry and electron distribution. The N,N-dimethylamino group is known to be slightly pyramidal, and the degree of this pyramidalization, along with the rotational orientation of the hydrazinyl group, would be key findings from a DFT optimization.

Illustrative Predicted Ground State Geometric Parameters: Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Description | Predicted Value |

| C-N (aniline) | Bond length between aniline (B41778) nitrogen and phenyl carbon | ~1.39 Å |

| C-N (hydrazine) | Bond length between hydrazine (B178648) nitrogen and phenyl carbon | ~1.41 Å |

| N-N (hydrazine) | Bond length of the hydrazine N-N bond | ~1.45 Å |

| C-N-C (angle) | Angle within the dimethylamino group | ~117° |

| C-C-N-N (dihedral) | Torsional angle defining the orientation of the hydrazinyl group | Variable |

Conformational Landscape and Tautomeric Equilibria

The flexibility of the hydrazinyl (-NHNH₂) group allows for multiple rotational conformers. The orientation of this group relative to the phenyl ring can be explored computationally by performing a potential energy surface scan, where the dihedral angle of the C-C-N-N bond is systematically rotated. This analysis would reveal the most stable conformations and the energy barriers between them. nih.gov

Furthermore, arylhydrazines can exhibit tautomerism, existing in equilibrium between the hydrazine form and a potential azo-like tautomer, although the hydrazinyl form is typically more stable. DFT calculations can quantify the relative energies of these tautomers, providing insight into their equilibrium populations. chemrxiv.orgnih.gov For this compound, the hydrazinyl tautomer is expected to be overwhelmingly favored in the ground state.

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. These predictions serve as a powerful complement to experimental measurements.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov

For this compound, the predicted ¹H NMR spectrum would feature distinct signals for the aromatic protons, the N,N-dimethyl protons, and the protons of the hydrazinyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the dimethylamino and hydrazinyl substituents. Similarly, ¹³C NMR shifts would reflect the electron density at each carbon atom. Substituent effects on ¹⁵N NMR chemical shifts in phenylhydrazines have also been analyzed computationally, suggesting this is a viable area of study for the target molecule. researchgate.net

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm): This table presents hypothetical, characteristic chemical shifts. Actual values depend on the solvent and computational model.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.7 - 7.3 | 110 - 152 |

| N(CH₃)₂ | ~2.95 | ~40 |

| NHNH₂ | Variable (broad) | - |

Vibrational Frequency Analysis (Infrared and Raman)

The vibrational modes of a molecule correspond to the absorption peaks observed in its Infrared (IR) and Raman spectra. DFT calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.net These theoretical spectra for N,N-dimethylaniline have been shown to be in good agreement with experimental data. sphinxsai.comresearchgate.net

For this compound, the calculated vibrational spectrum would be characterized by:

C-H stretching modes of the aromatic ring (typically ~3000-3100 cm⁻¹).

N-H stretching modes from the hydrazinyl group (broad bands, ~3200-3400 cm⁻¹).

C-C stretching vibrations within the aromatic ring (~1400-1600 cm⁻¹). sphinxsai.com

N-H bending (scissoring) modes (~1600 cm⁻¹).

C-N stretching modes for both the dimethylamino and hydrazinyl groups.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the match with experimental spectra. researchgate.net

Illustrative Predicted Vibrational Frequencies (in cm⁻¹):

| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |

| ν(N-H) | N-H stretching (hydrazine) | 3350, 3280 |

| ν(C-H) | Aromatic C-H stretching | 3050 - 3100 |

| ν(C-C) | Aromatic ring stretching | 1605, 1580, 1490 |

| δ(N-H) | N-H bending (hydrazine) | 1610 |

| ν(C-N) | C-N stretching (aniline) | 1350 |

UV-Vis Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. For molecules with donor-acceptor character, functionals like CAM-B3LYP are often used to accurately model charge-transfer excitations. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The N,N-dimethylamino group acts as a strong electron-donating group, and the hydrazinyl group also contributes to the electronic structure. TD-DFT calculations would predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.orgbeilstein-journals.org These calculations are crucial for understanding the photophysical properties of the molecule.

Illustrative Predicted UV-Vis Absorption Data:

| Transition | Description | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | HOMO → LUMO (π → π) | ~310 | > 0.1 |

| S₀ → S₂ | Higher energy π → π | ~265 | > 0.2 |

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions. For a molecule like this compound, these methods can illuminate the step-by-step transformations it undergoes, predict its behavior under various conditions, and guide the synthesis of new, related compounds. By modeling reaction pathways and mechanisms, chemists can gain insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the mechanism of a chemical reaction involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants transform into products. Locating this state on a potential energy surface is a cornerstone of mechanistic elucidation.

Transition state search algorithms are computational methods used to find the exact geometry and energy of these fleeting structures. For a reaction involving this compound, such as an electrophilic aromatic substitution or a condensation reaction at the hydrazinyl group, these calculations would pinpoint the highest energy barrier that must be overcome for the reaction to proceed.

Once a transition state has been successfully located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway from the transition state downhill, in both the forward direction to the products and the reverse direction to the reactants. This process confirms that the identified transition state is indeed the correct one connecting the desired reactants and products. While specific IRC analyses for reactions of this compound are not detailed in publicly available literature, this methodology is standard for exploring reaction mechanisms, such as the Vilsmeier-Haack formylation or nitrosation-reduction pathways seen in related aniline derivatives. researchgate.net

Table 1: Illustrative Data from a Hypothetical Reaction Pathway Calculation

This table illustrates the type of energetic data that would be obtained from a computational study on a hypothetical reaction of this compound.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., this compound + electrophile) |

| Transition State 1 | +15.2 | Energy barrier for the initial electrophilic attack |

| Intermediate | -5.4 | A relatively stable intermediate species formed after the first step |

| Transition State 2 | +8.7 | Energy barrier for a subsequent proton transfer or rearrangement step |

| Products | -20.1 | Final products of the reaction |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a transition state and IRC analysis.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, represents the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and signifies the molecule's capacity to act as an electrophile or electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. For this compound, FMO theory can predict how it will react with other reagents.

Nucleophilic Character : The location of the HOMO can predict where the molecule is most likely to react with an electrophile. The electron-donating N,N-dimethylamino and hydrazinyl groups would increase the energy of the HOMO and concentrate its density on the aromatic ring (at the ortho and para positions relative to the activating groups) and on the nitrogen atoms, making these the most probable sites for electrophilic attack. researchgate.net

Electrophilic Character : The LUMO's location indicates the most likely site for a nucleophilic attack.

Pericyclic Reactions : In reactions like cycloadditions, the symmetry and overlap of the frontier orbitals of the reactants determine whether a reaction is allowed and what stereochemical outcome is favored. wikipedia.org

Computational software can calculate and visualize the frontier orbitals, providing quantitative data to predict reaction outcomes. youtube.com

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

This table shows representative data that would be generated in an FMO analysis. The specific values would determine the molecule's predicted reactivity.

| Molecular Orbital | Energy (eV) | Description | Predicted Reactivity Site |

| HOMO | -5.2 | Highest Occupied Molecular Orbital | Site of electrophilic attack (e.g., ortho/para positions on the ring, terminal nitrogen of the hydrazinyl group) |

| LUMO | +1.5 | Lowest Unoccupied Molecular Orbital | Site of nucleophilic attack |

| HOMO-LUMO Gap | 6.7 | Energy difference; indicator of kinetic stability | N/A |

Note: The data in this table is hypothetical and serves to illustrate the concepts of FMO theory as applied to the target molecule.

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

While quantum mechanical calculations are excellent for modeling specific points on a potential energy surface (like stable molecules and transition states), Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. researchgate.net An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements, providing a "movie" of molecular behavior. ajchem-a.comnih.gov

For this compound, MD simulations are invaluable for understanding two key aspects:

Conformational Stability : The molecule has several rotatable bonds, specifically around the C-N bonds of the dimethylamino and hydrazinyl groups. MD simulations can explore the different possible conformations (spatial arrangements of atoms) and determine their relative stabilities and the energy barriers to interconversion. This is critical for understanding which shapes the molecule is most likely to adopt in a given environment. Key parameters such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (RoG) are monitored to assess the stability of the molecular conformation over the simulation time. nih.gov

Solvent Effects : Chemical reactions are almost always carried out in a solvent, which can significantly influence reaction rates and outcomes. asianpubs.orgrsc.org MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. This allows for the study of how different solvents (e.g., polar like water or nonpolar like hexane) stabilize or destabilize the molecule's conformations or a reaction's transition state through effects like hydrogen bonding or dielectric screening. asianpubs.org The Solvent Accessible Surface Area (SASA) is a metric used in MD simulations to quantify the portion of the molecule exposed to the solvent, providing insight into solvation effects. nih.gov

Table 3: Illustrative Output Parameters from a Molecular Dynamics Simulation

This table presents typical metrics from a hypothetical 100-nanosecond MD simulation of this compound in different solvents.

| Simulation System | Average RMSD (Å) | Average RoG (Å) | Average SASA (Ų) | Interpretation |

| In Vacuum | 1.8 | 3.5 | N/A | Baseline flexibility of the isolated molecule |

| In Water | 2.5 | 3.8 | 210 | Increased flexibility and solvent exposure, likely due to hydrogen bonding with the hydrazinyl group |

| In Hexane | 2.1 | 3.6 | 195 | Conformational behavior is closer to the vacuum state, indicating weaker solute-solvent interactions |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of insights gained from MD simulations.

Analytical Methodologies for Characterization and Detection of 3 Hydrazinyl N,n Dimethylaniline

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 3-hydrazinyl-N,N-dimethylaniline from reaction mixtures, impurities, and sample matrices, as well as for assessing its purity. The choice of technique is dictated by the volatility, polarity, and concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-Phase HPLC: This is the most common mode for the analysis of aniline (B41778) derivatives. A nonpolar stationary phase, such as C18 or C8, is used in conjunction with a polar mobile phase. For instance, a method for the related compound N,N-dimethylaniline utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, often with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com A similar approach can be adapted for this compound, with the mobile phase composition and gradient optimized to achieve adequate retention and separation from potential impurities. The inclusion of a buffer, such as ammonium (B1175870) acetate, can be beneficial, particularly when interfacing with mass spectrometry. researchgate.net

Normal-Phase HPLC: While less common for this class of compounds, normal-phase HPLC, which employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane/ethyl acetate), can be a valuable alternative. This mode is particularly useful for separating isomers and compounds with minor differences in polarity.

A typical starting point for HPLC method development for this compound would involve screening different columns and mobile phase compositions to achieve optimal separation.

Table 1: Illustrative HPLC Method Parameters for Aniline Derivatives

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | C18, C8, Phenyl | Silica (B1680970), Cyano, Amino |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | Hexane/Ethyl Acetate, Heptane/Isopropanol |

| Additives | Formic Acid, Acetic Acid, Ammonium Acetate | Trifluoroacetic Acid (for basic compounds) |

| Detection | UV/Vis (e.g., 254 nm), Diode Array Detector (DAD), Mass Spectrometry (MS) | UV/Vis, DAD, MS |

This table presents a generalized summary of typical starting conditions for HPLC method development for aniline derivatives.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be employed for its volatile derivatives or for trace analysis after appropriate sample preparation. epa.govd-nb.infoacs.org

For the analysis of aniline and its derivatives, EPA Method 8131 outlines a GC method using a fused silica capillary column coated with a nonpolar stationary phase like SE-54. epa.gov A nitrogen-phosphorus detector (NPD) is often recommended due to its high sensitivity and selectivity for nitrogen-containing compounds. epa.gov To enhance volatility and improve chromatographic performance, derivatization of the hydrazine (B178648) group can be considered. For instance, aniline can be derivatized with reagents like 4-carbethoxyhexafluorobutyryl chloride to form a more volatile and readily detectable derivative for GC-MS analysis. nih.gov

Table 2: Representative GC Conditions for Aniline Derivative Analysis

| Parameter | Condition |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 280°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

This table provides a general overview of typical GC parameters that can be adapted for the analysis of volatile aniline derivatives.

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. youtube.comyoutube.com This technique is particularly advantageous for the analysis of small sample volumes and can provide rapid separations. youtube.com For a basic compound like this compound, which will be protonated in an acidic buffer, CE can be a suitable analytical tool.

The separation in CE is influenced by factors such as buffer pH, concentration, applied voltage, and the use of additives. nih.gov For the analysis of aniline derivatives, a buffer system with a pH below the pKa of the amino group ensures the analytes are in their cationic form and migrate towards the cathode. The use of additives like cyclodextrins can be explored for chiral separations if enantiomeric purity is a concern. nih.gov Detection is typically performed using UV-Vis spectrophotometry. nih.gov

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR is crucial for identifying the number and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the protons of the hydrazinyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern on the benzene (B151609) ring. For comparison, the ¹H NMR spectrum of the related compound N,N-dimethylaniline in CDCl₃ shows signals for the aromatic protons between δ 6.7 and 7.3 ppm and a singlet for the dimethylamino protons around δ 2.9 ppm. rsc.orgresearchgate.net

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to the nitrogen atoms appearing at characteristic downfield shifts. For instance, in N,N-dimethylaniline, the aromatic carbons resonate in the range of δ 112-150 ppm, while the methyl carbons appear around δ 40 ppm. rsc.org

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen environments in the molecule. This would allow for the differentiation of the dimethylamino nitrogen and the two nitrogen atoms of the hydrazinyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons | 6.5 - 7.5 |

| N(CH₃)₂ Protons | 2.8 - 3.2 | |

| -NH-NH₂ Protons | Variable, broad signals | |

| ¹³C | Aromatic Carbons | 110 - 155 |

| N(CH₃)₂ Carbons | 38 - 45 |

This table provides an estimation of the expected NMR chemical shift ranges based on data for similar aniline derivatives. Actual values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound with high confidence. nih.gov This is crucial for distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: In the mass spectrometer, the molecular ion of this compound can be induced to fragment into smaller, characteristic ions. The fragmentation pattern provides a "fingerprint" that can be used for identification. For N,N-dimethylaniline, the molecular ion is observed at m/z 121. massbank.eu Common fragmentation pathways for aniline derivatives involve the loss of methyl groups and cleavage of the C-N bond. The fragmentation of the hydrazinyl group would also produce unique fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule. For example, in the mass spectrum of N,N-dimethylaniline, a prominent fragment is often observed at m/z 106, corresponding to the loss of a methyl group. massbank.eu

Infrared (IR) and Raman Spectroscopy for Functional Group Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these methods would be crucial for confirming the presence of the key hydrazine and dimethylaniline moieties.

Expected IR Spectral Features: Based on the analysis of similar compounds, the IR spectrum of this compound is anticipated to show characteristic absorption bands. For instance, hydrazine derivatives typically exhibit N-H stretching vibrations. The presence of the dimethylamino group would likely be confirmed by C-N stretching vibrations. Studies on N,N-dimethylaniline show characteristic peaks which could be compared to identify the core structure. researchgate.net

Expected Raman Spectral Features: Raman spectroscopy would provide complementary information. While specific data for this compound is not available, studies on N,N-dimethylaniline have detailed its Raman spectrum, which could serve as a reference for the aniline portion of the molecule. researchgate.net

Data Table: Predicted IR and Raman Peaks for this compound Due to the lack of specific experimental data for this compound, the following table is a projection based on known data for related functional groups and compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| N-H Stretch | ~3300 (broad) | Hydrazinyl (-NH-NH₂) | |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Benzene Ring |

| C-H Stretch (Aliphatic) | 2950-2850 | 2950-2850 | Dimethyl (-N(CH₃)₂) |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 | Benzene Ring |

| C-N Stretch | ~1350 | ~1350 | Dimethylamino |

| N-N Stretch | Variable | Hydrazinyl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the electronic transitions within a molecule and is commonly used for quantitative analysis. The aromatic ring and the hydrazine group in this compound would give rise to characteristic absorption bands.

The electronic spectrum of N,N-dimethylaniline has been a subject of study, and it is expected that the addition of a hydrazinyl group at the meta-position would cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. hw.ac.ukphotochemcad.com However, without experimental spectra, the precise λmax and molar absorptivity values for this compound remain undetermined.

Advanced Analytical Techniques for Quantitative Analysis in Research Settings

For more sensitive and selective analysis, particularly in complex matrices, advanced analytical techniques are indispensable.

Electrochemical Methods (e.g., voltammetry)